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Compound Name: Respinomycin A1

Cat. No.: B167073
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This technical guide provides a comprehensive overview of the methodologies and logical
workflow employed in the structural elucidation of Respinomycin Al, a novel anthracycline
antibiotic, using Nuclear Magnetic Resonance (NMR) spectroscopy. While the specific
guantitative NMR data from the original research is not publicly available within the search
results, this document details the experimental protocols and the data integration strategy that
lead to the complete structural assignment.

Introduction to Respinomycin Al and Structural
Elucidation

Respinomycin Al is a complex glycosidic antibiotic belonging to the anthracycline class,
produced by Streptomyces xanthocidicus.[1] Like other anthracyclines, it possesses a
polycyclic aromatic aglycone core attached to sugar moieties. Determining the precise structure
—including the constitution of the aglycone, the nature and sequence of the sugars, the points
of glycosidic linkages, and the relative stereochemistry—is critical for understanding its
mechanism of action and for any future drug development efforts.

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of
novel, complex organic molecules like Respinomycin Al in solution.[2][3] A combination of
one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of
information about the molecule's atomic connectivity and spatial arrangement. The structure of
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Respinomycin Al was successfully determined using a suite of these techniques, including
1H-1H COSY, 13C-1H COSY (HSQC/HMQC), HMBC, and NOESY experiments.[1]

Experimental Protocols in NMR Spectroscopy

The successful elucidation of a complex natural product relies on the acquisition of high-quality
NMR data from a series of carefully selected experiments. The general protocols for these key
experiments are outlined below.

2.1 Sample Preparation A purified sample of Respinomycin Al (typically 1-10 mg) is dissolved
in a deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD-da4) to a final volume of approximately
0.5-0.6 mL in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure the
compound's solubility and to avoid overlapping solvent signals with key analyte resonances. A
small amount of a reference standard, such as tetramethylsilane (TMS), may be added to
calibrate the chemical shift scale to 0.00 ppm.

2.2 1D NMR Spectroscopy (*H and 3C)

e H NMR (Proton NMR): This is the foundational experiment. It provides information on the
number of distinct proton environments, their chemical shifts (indicating the electronic
environment), signal integrals (indicating the relative number of protons), and coupling
constants (J-couplings, which reveal adjacent protons).

e 13C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms in
the molecule. Coupled with spectral editing techniques like DEPT (Distortionless
Enhancement by Polarization Transfer), it can distinguish between CHs, CHz, CH, and
quaternary carbons.

2.3 2D NMR Spectroscopy

o COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect
signals from protons that are part of the same spin system, allowing for the tracing of
molecular fragments like sugar rings or alkyl chains.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton
signals with the signals of the carbon atoms to which they are directly attached (one-bond
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1H-13C correlation). It is invaluable for assigning the 12C chemical shift to every protonated
carbon.

 HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments
for elucidating the overall carbon skeleton. It reveals correlations between protons and
carbons over longer ranges, typically two to three bonds. These long-range correlations are
essential for connecting the individual spin systems identified by COSY, for instance, linking
a sugar unit to the aglycone or connecting quaternary carbons to the rest of the structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that
are close to each other in space (typically <5 A), regardless of whether they are connected
through bonds. The intensity of NOESY cross-peaks is related to the distance between the
protons, providing crucial information for determining the molecule's relative stereochemistry
and 3D conformation.

Data Presentation and Structural Analysis Workflow

The data obtained from the aforementioned NMR experiments are systematically analyzed to
piece together the structure of Respinomycin Al.

3.1 Data Summary Tables

While the specific numerical data for Respinomycin Al are not available from the search
results, the findings would be organized into structured tables for clear interpretation and
comparison. The templates for these tables are shown below.

Table 1: Template for 1H NMR Data of Respinomycin Al

Position OH (ppm) Multiplicity J (Hz) Assignment
e.g., H-1' e.g., 5.25 d 3.5 Anomeric H
e.g., OCHs e.g., 3.98 s - Methoxy group

Table 2: Template for 13C NMR Data of Respinomycin Al
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Position oC (ppm) Type (DEPT) Assignment
e.g., C-1' e.g., 101.2 CH Anomeric C
e.g.,, C=0 e.g., 185.4 C Quinone carbonyl

3.2 Visualization of the Elucidation Process

The logical flow from raw data to the final structure involves several interconnected steps. The

following diagrams illustrate this workflow.
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Caption: General experimental workflow for the structural elucidation of Respinomycin Al.
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Caption: Logical integration of data from various NMR experiments to determine the final
structure.

3.3 Step-by-Step Elucidation Logic

o Fragment Identification (COSY): Analysis of the COSY spectrum allows for the identification
of all proton-proton coupled networks. For Respinomycin Al, this would trace out the
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individual sugar units and any aliphatic chains within the aglycone, defining them as
separate molecular fragments or "spin systems."

Carbon Skeleton Assignment (HSQC & 3C): The HSQC spectrum is used to assign a
specific carbon signal to each proton signal from the 1D *H NMR. This populates the carbon
framework of the fragments identified in the previous step. The DEPT and 13C spectra reveal
the presence and location of quaternary carbons, which are not visible in the HSQC.

Connecting the Fragments (HMBC): The HMBC spectrum is paramount for assembling the
full structure. Key HMBC correlations would be sought to connect the fragments. For
example:

o A correlation from an anomeric proton on a sugar ring to a carbon in the aglycone
definitively establishes the point of glycosidic linkage.

o Correlations between protons on different sugar units establish the sequence in a
disaccharide or trisaccharide chain.

o Correlations from various protons to the quaternary carbons (e.g., carbonyls) place these
key functional groups within the aglycone framework.

Determining Stereochemistry (NOESY): Once the planar structure is established, the
NOESY spectrum is used to define the 3D arrangement. Key NOE signals would reveal:

o The relative orientation of substituents on the sugar rings (e.g., axial vs. equatorial).

o The spatial proximity between protons on the sugar moieties and protons on the aglycone,
defining the conformation around the glycosidic bond.

o The relative stereochemistry of chiral centers within the aglycone itself.

Conclusion

The structural elucidation of Respinomycin Al is a quintessential example of the power of
modern NMR spectroscopy in natural product chemistry. Through a logical and systematic
application of 1D and 2D NMR experiments, it is possible to progress from a purified unknown
compound to a fully defined chemical structure. The integration of data from COSY, HSQC,
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HMBC, and NOESY allows for the unambiguous determination of the complex carbon skeleton,
the sequence and linkage of multiple sugar units, and the intricate relative stereochemistry of
the entire molecule. This detailed structural knowledge is the foundation for all further research
into the biological activity and therapeutic potential of this novel antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Respinomycins Al, A2, B, C and D, a novel group of anthracycline antibiotics. Il. Physico-
chemical properties and structure elucidation - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. d-nb.info [d-nb.info]
» 3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [A Technical Guide to the Structural Elucidation of
Respinomycin A1 using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b167073#structural-elucidation-of-respinomycin-
al-using-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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